5-(Tert-butyl)isoxazole-3-carbaldehyde
Description
Significance of the Isoxazole (B147169) Core in Heterocyclic Chemistry
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique electronic distribution, making the isoxazole core a valuable component in the design of new chemical entities. The isoxazole moiety is found in a variety of natural products and has been incorporated into numerous pharmaceutical agents due to its favorable metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions. sphinxsai.com Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov
The isoxazole ring is relatively stable to a range of chemical conditions, yet it can also be cleaved under specific reductive or basic conditions, providing a pathway to acyclic structures and further synthetic transformations. This dual nature of stability and reactivity makes it a valuable synthon in organic synthesis.
The Role of the Carbaldehyde Functionality in Synthetic Transformations
The carbaldehyde group (-CHO) is one of the most versatile functional groups in organic synthesis. The carbon atom of the carbaldehyde is electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for a vast array of synthetic transformations, including:
Nucleophilic Addition: Aldehydes readily undergo addition reactions with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form new carbon-carbon bonds.
Reductive Amination: The reaction of the carbaldehyde with an amine, followed by reduction, is a powerful method for the synthesis of secondary and tertiary amines.
Wittig Reaction: The reaction with phosphorus ylides provides a reliable method for the synthesis of alkenes with control over the geometry of the double bond.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.
The presence of the carbaldehyde group on the isoxazole ring in 5-(tert-butyl)isoxazole-3-carbaldehyde opens up a multitude of possibilities for derivatization and the construction of more complex molecular architectures. For instance, isoxazole-3-carbaldehydes have been utilized as starting materials for the synthesis of various derivatives, including isonicotinylhydrazones with potential antitubercular activity. researchgate.net
Influence of Tert-butyl Substitution on Isoxazole Reactivity and Synthesis
The tert-butyl group is a bulky alkyl substituent that exerts a significant steric influence on adjacent reaction centers. In the context of this compound, the tert-butyl group at the 5-position of the isoxazole ring can:
Direct Regioselectivity: During the synthesis of the isoxazole ring, the steric hindrance of the tert-butyl group can influence the regiochemical outcome of cycloaddition reactions, favoring the formation of a specific isomer.
Modulate Reactivity: The bulkiness of the tert-butyl group can sterically hinder the approach of reagents to the isoxazole ring, potentially affecting its reactivity in certain transformations. Conversely, it can also prevent undesirable side reactions by blocking certain positions.
Enhance Stability: The tert-butyl group can provide metabolic stability to the molecule by shielding the isoxazole ring from enzymatic degradation. This is a desirable property in the design of drug candidates. nih.gov
Improve Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of the molecule in organic solvents and influence its partitioning behavior in biological systems.
The synthesis of derivatives containing the 5-(tert-butyl)isoxazole motif has been reported in the literature, highlighting the importance of this structural unit in medicinal chemistry. For example, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were synthesized and evaluated as potent FLT3 inhibitors for the treatment of acute myeloid leukemia. nih.gov The synthesis of the key intermediate, 3-amino-5-(tert-butyl)isoxazole, has been described in a patent, involving the reaction of pivaloyl acetonitrile (B52724) with hydroxylamine (B1172632) under controlled pH conditions. google.com This amino-isoxazole can then be converted to the corresponding carbaldehyde through various synthetic methods.
Properties
IUPAC Name |
5-tert-butyl-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALYCNUPYDXZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Tert Butyl Isoxazole 3 Carbaldehyde
Strategies for Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. The most prevalent and versatile of these is the [3+2] cycloaddition reaction involving a nitrile oxide and an alkyne. Additionally, various metal-catalyzed cyclization reactions have emerged as powerful alternatives, often providing enhanced control over regioselectivity and reaction conditions.
Nitrile Oxide Cycloaddition Reactions
The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne, is the most direct and widely utilized method for synthesizing isoxazoles. researchgate.net This reaction forms the five-membered ring in a single, highly efficient step. To synthesize 5-(tert-butyl)isoxazole-3-carbaldehyde, the key precursors would be pivalonitrile oxide (as the 1,3-dipole) and propynal or a protected equivalent (as the dipolarophile).
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a concerted pericyclic reaction. uchicago.edu The reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne (R'-C≡C-H) can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.
The regioselectivity of the cycloaddition is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.govmdpi.com According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For monosubstituted alkynes reacting with nitrile oxides, the cycloaddition almost exclusively leads to the 3,5-disubstituted isoxazole. maynoothuniversity.ie This is because the largest orbital coefficient on the nitrile oxide's carbon atom aligns with the largest coefficient on the unsubstituted carbon of the terminal alkyne.
In the synthesis of this compound, the reaction would be between pivalonitrile oxide and propynal. The bulky tert-butyl group on the nitrile oxide and the electron-withdrawing formyl group on the alkyne strongly favor the formation of the 5-tert-butyl-3-formyl regioisomer.
Table 1: Regioselectivity in Nitrile Oxide-Alkyne Cycloaddition
| Nitrile Oxide Substituent (R) | Alkyne Substituent (R') | Major Product Regioisomer |
|---|---|---|
| Alkyl (e.g., tert-butyl) | Electron-withdrawing (e.g., -CHO) | 3,5-disubstituted |
| Aryl | Electron-donating (e.g., -OR) | 3,5-disubstituted |
The reaction mechanism is generally considered to be a concerted, albeit asynchronous, process. mdpi.com However, stepwise mechanisms involving diradical or zwitterionic intermediates have also been considered, particularly in metal-catalyzed variants or with highly polarized reactants. mdpi.com
Nitrile oxides are highly reactive and are typically generated in situ from stable precursors to avoid dimerization or decomposition. mdpi.com Common methods for generating nitrile oxides include the dehydration of nitroalkanes, the dehydrohalogenation of hydroximoyl halides, and the oxidation of aldoximes.
Aldoximes: The oxidation of aldoximes is one of the most convenient methods for generating nitrile oxides. For the synthesis of this compound, pivaldoxime would be the required precursor. A variety of oxidizing agents can be employed, with sodium hypochlorite (B82951) (bleach) in a biphasic system being a common and effective choice. uchicago.edu Other oxidants like chloramine-T are also used. maynoothuniversity.ie
Hydroxamic Acids: Hydroxamic acids can also serve as precursors to nitrile oxides, typically through dehydration or oxidation protocols. While less common than the aldoxime route for simple alkyl nitrile oxides, they offer an alternative pathway.
Table 2: Common Precursors and Reagents for Nitrile Oxide Generation
| Precursor | Reagent/Condition | Nitrile Oxide Generated |
|---|---|---|
| Aldoxime (R-CH=NOH) | NaOCl, Chloramine-T, NBS | R-CNO |
| Hydroximoyl Halide (R-C(X)=NOH) | Base (e.g., Et₃N) | R-CNO |
The in situ generation of the nitrile oxide in the presence of the alkyne ensures that the reactive dipole is trapped efficiently, leading to high yields of the desired isoxazole product.
Metal-Catalyzed Approaches
Transition metal catalysis has significantly advanced the synthesis of isoxazoles, offering milder reaction conditions, improved yields, and in some cases, altered regioselectivity compared to thermal cycloadditions. researchgate.net
Copper(I) catalysts are widely employed in "click chemistry" and have been successfully applied to the synthesis of isoxazoles. nih.govmdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has a nitrile oxide counterpart. In this process, a copper(I) acetylide is proposed to form, which then reacts with the nitrile oxide. beilstein-journals.orgresearchgate.net
The use of a copper catalyst can accelerate the reaction and often proceeds under very mild conditions, tolerating a wide range of functional groups. maynoothuniversity.ie For the synthesis of this compound, a mixture of pivaldoxime, propynal, a copper(I) source (like CuI or CuSO₄/sodium ascorbate), and a suitable base would be used. The reaction typically maintains the high regioselectivity observed in the thermal process, yielding the 3,5-disubstituted product. maynoothuniversity.ie
Gold and palladium catalysts offer alternative pathways to isoxazoles through the cyclization of specifically functionalized acyclic precursors, rather than through a direct cycloaddition.
Gold(I)-Catalyzed Cyclizations: Gold(I) catalysts are highly effective in activating C-C multiple bonds towards nucleophilic attack. beilstein-journals.org A common strategy involves the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org In this approach, a precursor like 1,1-dimethyl-4-hydroxy-2-pentyn-1-one oxime could be synthesized and then treated with a gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf). The gold catalyst activates the alkyne, facilitating a 5-endo-dig cyclization by the oxime's hydroxyl group, which after protonolysis, yields the isoxazole ring. organic-chemistry.orgnih.gov This method allows for the regioselective synthesis of either 3,5-disubstituted, 3-substituted, or 5-substituted isoxazoles depending on the substitution pattern of the starting acetylenic oxime.
Palladium-Catalyzed Cyclizations: Palladium catalysts are versatile tools in heterocyclic synthesis. One approach involves the cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes. researchgate.net This method constructs highly substituted isoxazoles. For the target compound, a substrate such as 4,4-dimethyl-1-(methoxyimino)pent-2-yn-1-one could undergo a palladium(II)-catalyzed 5-endo-dig cyclization. Subsequent steps in the catalytic cycle can introduce further functionality if desired. Palladium-catalyzed C-H functionalization of pre-formed isoxazole rings is also a powerful method for elaborating the core structure. researchgate.net
Table 3: Overview of Metal-Catalyzed Isoxazole Syntheses
| Metal Catalyst | Precursor Type | General Transformation |
|---|---|---|
| Copper(I) | Aldoxime + Terminal Alkyne | Catalyzed [3+2] Cycloaddition |
| Gold(I) | α,β-Acetylenic Oxime | Intramolecular Cycloisomerization |
These metal-catalyzed methods provide a sophisticated toolbox for chemists, enabling the construction of complex isoxazole derivatives with high precision and efficiency.
Metal-Free Synthetic Routes
The development of metal-free synthetic routes is of significant interest in contemporary organic chemistry due to considerations of cost, toxicity, and environmental impact. These methods offer efficient pathways to isoxazole derivatives without the need for transition metal catalysts.
Base-Promoted Condensation Reactions
Base-promoted condensation reactions are a cornerstone in the synthesis of the isoxazole ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). The regioselectivity of the cyclization is influenced by the nature of the substituents on the dicarbonyl precursor and the reaction conditions.
A key precursor for the synthesis of 5-substituted-3-aminoisoxazoles is pivaloylacetonitrile (B1295116) (4,4-dimethyl-3-oxopentanenitrile). The reaction of pivaloylacetonitrile with hydroxylamine under controlled pH conditions can yield 3-amino-5-(tert-butyl)isoxazole. google.comgoogle.com Maintaining the pH between 6.0 and 7.0 is crucial to favor the formation of the desired 3-amino-5-(tert-butyl)isoxazole isomer over the 5-amino-3-(tert-butyl)isoxazole or isoxazolone byproducts. google.com This method highlights the importance of pH control in directing the regiochemical outcome of the condensation.
| Starting Material | Reagent | Key Condition | Product |
| Pivaloylacetonitrile | Hydroxylamine | pH 6.0-7.0 | 3-Amino-5-(tert-butyl)isoxazole |
This table illustrates a key base-promoted condensation reaction for the synthesis of a precursor to the target molecule.
Oxidative Heterocyclization Strategies
Oxidative heterocyclization strategies provide another metal-free avenue to isoxazoles. These methods often involve the in situ generation of a reactive intermediate, such as a nitrile oxide, which then undergoes a cycloaddition reaction.
One common approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. ijpcbs.comnih.gov The nitrile oxide can be generated in situ from an aldoxime using a suitable oxidizing agent. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. While this is a powerful and widely used method for isoxazole synthesis, controlling the regioselectivity to obtain a specific substitution pattern, such as in this compound, requires careful selection of the dipolarophile. nih.gov
Specific Synthesis of this compound and Related Compounds
The synthesis of the target molecule, this compound, requires a strategy that allows for the regioselective introduction of both the tert-butyl group at the C-5 position and the carbaldehyde group at the C-3 position.
Introduction of Tert-butyl Group at C-5 Position
As previously mentioned, the reaction of pivaloylacetonitrile with hydroxylamine provides a reliable method for the synthesis of 3-amino-5-(tert-butyl)isoxazole. google.com This reaction establishes the isoxazole ring with the tert-butyl group regioselectively placed at the C-5 position. The starting material, pivaloylacetonitrile, contains the pivaloyl group (a tert-butyl ketone) which, upon cyclization, directs the formation of the 5-tert-butyl substituted isoxazole. This precursor, with the amino group at the C-3 position, can then be further functionalized.
| Precursor | Product | Significance |
| Pivaloylacetonitrile | 3-Amino-5-(tert-butyl)isoxazole | Establishes the 5-tert-butylisoxazole core |
This table highlights the key precursor for introducing the tert-butyl group at the C-5 position.
Installation of Carbaldehyde Group at C-3 Position
With the 5-tert-butylisoxazole core established, the next critical step is the introduction of the carbaldehyde group at the C-3 position. One potential strategy for this transformation is the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the ring.
Regioselective Considerations in Functional Group Placement
The regioselectivity in the synthesis of this compound is paramount. The initial condensation reaction to form the isoxazole ring dictates the position of the tert-butyl group. The use of pivaloylacetonitrile ensures the formation of the 5-tert-butyl isomer due to the nature of the cyclization reaction between the β-ketonitrile and hydroxylamine. google.com
The subsequent functionalization at the C-3 position also requires high regioselectivity. In a potential Vilsmeier-Haack formylation, the directing effects of the existing tert-butyl group and the isoxazole ring heteroatoms would influence the position of electrophilic attack. The isoxazole ring itself possesses distinct electronic properties that can direct incoming electrophiles. Understanding these directing effects is crucial for predicting and achieving the desired C-3 formylation.
In the context of 1,3-dipolar cycloadditions, the regioselectivity is controlled by the frontier molecular orbitals of the nitrile oxide and the dipolarophile. nih.gov To achieve the desired 3,5-disubstitution pattern, a formyl-substituted alkyne could theoretically be reacted with pivalonitrile oxide (generated from pivaldoxime). The electronic and steric nature of the formyl group would play a critical role in directing the cycloaddition to yield the desired regioisomer. nih.gov
Chemical Reactivity and Transformation of 5 Tert Butyl Isoxazole 3 Carbaldehyde
Reactivity of the Isoxazole (B147169) Ring System
The isoxazole ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its reactivity is significantly modulated by the substituents attached to it. In the case of 5-(tert-butyl)isoxazole-3-carbaldehyde, the bulky tert-butyl group at the C5 position plays a crucial role.
The tert-butyl group exerts both electronic and steric effects that modify the reactivity of the isoxazole ring. As an alkyl group, it is weakly electron-donating through an inductive effect, which slightly increases the electron density of the ring system. However, its most profound impact is steric.
Steric Hindrance: The tert-butyl group is one of the bulkiest substituents in organic chemistry. Its presence creates significant steric hindrance, which can impede the approach of reagents to the isoxazole ring. numberanalytics.comlibretexts.org This hindrance is particularly pronounced for reactions that require a reagent to attack the ring, especially at or near the C5 position. For instance, the rate of electrophilic aromatic substitution reactions is known to decrease significantly with the introduction of bulky substituents like the tert-butyl group. numberanalytics.com This effect is critical in determining the feasibility and rate of both electrophilic and nucleophilic attacks on the ring. Research on related sterically congested isoxazoles has shown that bulky tert-butyl groups can prevent reactions that proceed smoothly with smaller substituents. beilstein-journals.orgbeilstein-journals.org
| Effect of Tert-butyl Group | Description | Impact on Reactivity |
| Steric Hindrance | The large size of the group physically blocks the approach of attacking reagents. numberanalytics.comlibretexts.org | Reduces the rate of both electrophilic and nucleophilic attacks on the ring. Can prevent certain reactions, such as rearrangements, from occurring under standard conditions. beilstein-journals.orgbeilstein-journals.org |
| Electronic Effect (Inductive) | The group donates electron density to the isoxazole ring. | Slightly activates the ring towards electrophilic attack but deactivates it towards nucleophilic attack. mdpi.com |
The isoxazole ring can undergo several types of rearrangement and ring-opening reactions, often promoted by thermal, photochemical, or catalytic conditions.
Isomerization to Azirines: A characteristic reaction of isoxazoles is their isomerization to 2H-azirines. This transformation can be catalyzed by transition metals, such as iron(II), or induced photochemically. mdpi.com The mechanism is believed to involve the cleavage of the weak N-O bond, followed by a 1,3-cyclization to form the highly strained azirine ring. beilstein-journals.orgbeilstein-journals.org However, this reaction is highly sensitive to steric effects. Studies on isoxazoles with a tert-butyl group at the C3 position have demonstrated that the significant steric congestion prevents the isomerization from occurring at room temperature, a condition under which other analogs readily react. beilstein-journals.orgbeilstein-journals.org This suggests that this compound would likely exhibit similar resistance to this type of rearrangement due to the steric bulk of the C5 substituent.
Boulton–Katritzky Rearrangement: The Boulton–Katritzky rearrangement is a general thermal or base/acid-catalyzed isomerization of heterocyclic systems. researchgate.netorganic-chemistry.org It involves the rearrangement of a molecule where a three-atom side chain is attached to a five-membered heterocyclic ring. nih.govresearchgate.net For this rearrangement to be applicable to this compound, the aldehyde group would first need to be converted into a suitable three-atom chain, for example, by forming a hydrazone or an oxime. The rearrangement of related 3-aminoisoxazoles and 1,2,4-oxadiazol-3-amines has been utilized to synthesize various fused heterocyclic systems. organic-chemistry.orgrsc.org The feasibility of such a reaction with a derivative of this compound would depend on the specific reaction conditions and the nature of the side chain, with the steric hindrance of the tert-butyl group remaining a potential complicating factor.
Reactions Involving the Aldehyde Functional Group
The aldehyde group at the C3 position is a versatile functional handle that undergoes a wide range of characteristic reactions, including condensation, oxidation, reduction, and nucleophilic addition.
The aldehyde group readily reacts with primary amines and their derivatives in condensation reactions to form imines (Schiff bases) and related compounds. A prominent example is the formation of semicarbazones.
The reaction of phenylisoxazole-3-carbaldehyde or phenylisoxazole-5-carbaldehyde with semicarbazide (B1199961) hydrochloride in refluxing methanol (B129727) yields the corresponding semicarbazone derivatives in good yields (72-87%). ulima.edu.peulima.edu.pe This demonstrates that the aldehyde functionality on the isoxazole ring behaves predictably. The reaction proceeds via nucleophilic addition of the semicarbazide to the aldehyde carbonyl, followed by the elimination of a water molecule. Similarly, condensation with other hydrazine (B178648) derivatives, such as isonicotinylhydrazide, has been reported to form phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives. researchgate.net
| Reagent | Product Type | Typical Conditions | Reference |
| Semicarbazide Hydrochloride | Semicarbazone | Refluxing Methanol/Water | ulima.edu.peulima.edu.pe |
| Isonicotinylhydrazide | Hydrazone | Hot Methanol/Water | researchgate.net |
The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the stability of the isoxazole ring under appropriate conditions.
Oxidation: The aldehyde can be converted to the corresponding 5-(tert-butyl)isoxazole-3-carboxylic acid. Various oxidizing agents can accomplish this transformation. For instance, related 5-chloroisoxazole-4-carbaldehydes have been successfully oxidized to their respective carboxylic acids using Oxone (potassium peroxymonosulfate). beilstein-journals.org Other common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O).
Reduction: The reduction of the aldehyde group yields 5-(tert-butyl)isoxazol-3-yl)methanol. This can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of ester groups on the isoxazole ring to alcohols has been demonstrated, indicating the stability of the ring to such reductive conditions. nih.gov
| Transformation | Product Functional Group | Example Reagents |
| Oxidation | Carboxylic Acid (-COOH) | Oxone, KMnO₄, Ag₂O |
| Reduction | Primary Alcohol (-CH₂OH) | NaBH₄, LiAlH₄ |
The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.
An example of this reactivity is the addition of the Ruppert-Prakash reagent (TMSCF₃), which serves as a source of the trifluoromethyl nucleophile (CF₃⁻), to isoxazole-5-carbaldehydes. nih.gov This reaction results in the formation of a trifluoromethyl-substituted secondary alcohol after workup, demonstrating that powerful carbon-based nucleophiles can add to the aldehyde group without disrupting the isoxazole ring.
Other common nucleophilic addition reactions would be expected to proceed similarly, including:
Grignard Reactions: Addition of organomagnesium halides (R-MgX) to form secondary alcohols.
Organolithium Reactions: Addition of organolithium reagents (R-Li) to also yield secondary alcohols.
Cyanohydrin Formation: Addition of cyanide (e.g., from HCN or NaCN) to form a cyanohydrin.
The initial step of condensation reactions with amines (as described in 3.2.1) is also a nucleophilic addition, highlighting the broad scope of this reaction type for the aldehyde group on the isoxazole core.
Lithiation and Subsequent Functionalization at the C-4 Position
The direct lithiation of the isoxazole ring at the C-4 position presents a significant challenge in synthetic chemistry due to the inherent reactivity of the heterocyclic system. The acidity of the C-4 proton in isoxazoles can be influenced by the substituents at the C-3 and C-5 positions. While the lithiation of various methyl-substituted isoxazoles using n-butyllithium has been studied, these reactions often result in lateral lithiation (deprotonation of the methyl group) rather than direct deprotonation of the ring. For instance, 3,5-dimethylisoxazole (B1293586) undergoes lateral lithiation to afford the corresponding acetic acid after carboxylation. researchgate.net
In the case of this compound, the presence of the aldehyde group at the C-3 position further complicates direct C-4 lithiation. Strong bases such as n-butyllithium are likely to react preferentially with the electrophilic aldehyde group, leading to addition products rather than deprotonation at the C-4 position.
Research on related isoxazole systems has highlighted that functionalization at the C-4 position is often achieved through alternative synthetic routes rather than direct deprotonation. For example, structure-activity relationship studies on trisubstituted isoxazoles have underscored the importance of the linker at the C-4 position for biological activity, suggesting that synthetic strategies are often tailored to introduce specific functionalities at this site from the outset of the synthesis. nih.gov
Alternative approaches to functionalize the C-4 position of the isoxazole ring might involve a multi-step sequence, potentially protecting the aldehyde group before attempting any ring functionalization. However, the propensity for ring cleavage in some isoxazole systems upon treatment with strong bases remains a significant hurdle. researchgate.net For example, 4-methylisothiazole, a related five-membered heterocycle, undergoes not only lithiation at C-5 but also ring cleavage. researchgate.net
General Functional Group Interconversions and Derivatization Strategies
The aldehyde functional group in this compound is the primary site for a variety of functional group interconversions and derivatization strategies. These transformations allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. nih.govimperial.ac.uk
One of the most common derivatization strategies involves the condensation of the aldehyde with amine-containing nucleophiles to form imines or related structures. For instance, the reaction of phenylisoxazole-carbaldehyde derivatives with isonicotinylhydrazide has been shown to produce isonicotinylhydrazone derivatives. researchgate.netscilit.com This type of reaction is a versatile method for introducing new functionalities and exploring the structure-activity relationships of isoxazole-containing compounds. nih.gov
The aldehyde can also undergo reduction to the corresponding primary alcohol, 5-(tert-butyl)isoxazol-3-yl)methanol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride being a common choice due to its chemoselectivity for aldehydes and ketones. imperial.ac.uk The resulting alcohol can then serve as a precursor for further functionalization, such as etherification or esterification. researchgate.net
Conversely, oxidation of the aldehyde group would yield the corresponding carboxylic acid, 5-(tert-butyl)isoxazole-3-carboxylic acid. This transformation provides another avenue for creating a variety of derivatives, including esters and amides, through standard carboxylic acid coupling reactions.
A summary of potential functional group interconversions for this compound is presented in the table below.
| Starting Material | Reagent/Condition | Product | Product Class |
| This compound | Isonicotinylhydrazide | This compound isonicotinylhydrazone | Hydrazone |
| This compound | Sodium borohydride (NaBH4) | (5-(Tert-butyl)isoxazol-3-yl)methanol | Primary Alcohol |
| This compound | Oxidizing agent (e.g., KMnO4, CrO3) | 5-(Tert-butyl)isoxazole-3-carboxylic acid | Carboxylic Acid |
| (5-(Tert-butyl)isoxazol-3-yl)methanol | Thionyl chloride (SOCl2) | 3-(Chloromethyl)-5-(tert-butyl)isoxazole | Alkyl Halide |
| 5-(Tert-butyl)isoxazole-3-carboxylic acid | Alcohol, Acid catalyst | 5-(Tert-butyl)isoxazole-3-carboxylate | Ester |
| 5-(Tert-butyl)isoxazole-3-carboxylic acid | Amine, Coupling agent | 5-(Tert-butyl)isoxazole-3-carboxamide | Amide |
These derivatization strategies are fundamental in medicinal chemistry for exploring the structure-activity relationships of new chemical entities. nih.gov For example, the synthesis of various 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has been a key strategy in the development of novel antitubercular agents. nih.gov The ability to readily modify the aldehyde group of this compound makes it a valuable building block for the synthesis of diverse chemical libraries.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Tert Butyl Isoxazole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules like 5-(tert-butyl)isoxazole-3-carbaldehyde. Through various NMR experiments, it is possible to map out the proton and carbon frameworks of the molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aldehyde, the isoxazole (B147169) ring, and the tert-butyl group protons.
The aldehydic proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, causing it to resonate significantly downfield, typically in the range of δ 9.0-10.0 ppm. orgchemboulder.com The single proton on the isoxazole ring (H-4) is expected to appear as a singlet in the aromatic region of the spectrum, generally between δ 6.0 and 7.0 ppm. sciarena.comrjpbcs.com The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet further upfield, typically around δ 1.3 ppm, due to the shielding effect of the alkyl group. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |
| Isoxazole (H-4) | 6.5 - 6.8 | Singlet (s) | 1H |
| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.4 | Singlet (s) | 9H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment, providing a map of the molecule's carbon skeleton. In this compound, six distinct carbon signals are expected.
The carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield, typically in the δ 180-200 ppm range. libretexts.org The carbons of the isoxazole ring (C-3, C-4, and C-5) have characteristic chemical shifts; C-3 and C-5, being attached to heteroatoms, resonate further downfield (typically δ 150-175 ppm) than C-4 (typically δ 100-110 ppm). iastate.edursc.orgresearchgate.net The quaternary carbon of the tert-butyl group appears around δ 30-40 ppm, while the three equivalent methyl carbons are found in the upfield region of the spectrum, around δ 25-30 ppm. oregonstate.eduspectrabase.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C HO) | 180 - 185 |
| Isoxazole (C-5) | 170 - 175 |
| Isoxazole (C-3) | 160 - 165 |
| Isoxazole (C-4) | 105 - 110 |
| tert-Butyl (Quaternary C ) | 32 - 36 |
| tert-Butyl (-C H₃) | 28 - 30 |
Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical and Conformational Assignment
Two-dimensional (2D) NMR techniques are essential for analyzing complex derivatives of this compound, particularly for determining stereochemistry and conformation. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it identifies protons that are close to each other in space, regardless of whether they are connected by bonds.
For derivatives where the aldehyde has been converted, for example, into a hydrazone, NOESY can confirm the isomeric form (E/Z) by observing correlations between the imine proton and protons on the isoxazole ring or the substituent. researchgate.net In studies of isoxazolidine (B1194047) derivatives, NOESY has been used to establish the relative stereochemistry of protons by observing strong correlations between protons on the same face of the ring. researchgate.net This technique would be critical in assigning the conformation of any flexible side chains or the stereochemical outcome of reactions at the aldehyde functionality.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature in the IR spectrum is the strong absorption band from the aldehyde carbonyl (C=O) stretching vibration, which typically appears in the range of 1690-1740 cm⁻¹. nih.gov The isoxazole ring itself gives rise to a series of characteristic vibrations, including C=N stretching around 1570-1610 cm⁻¹ and N-O stretching vibrations in the 1325-1400 cm⁻¹ region. rjpbcs.comrjpbcs.com Aromatic C-H stretching from the isoxazole ring proton is expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the tert-butyl group appear just below 3000 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H (Isoxazole) | Stretching | 3050 - 3150 | Medium |
| Aliphatic C-H (tert-Butyl) | Stretching | 2850 - 2970 | Strong |
| Aldehyde C=O | Stretching | 1690 - 1715 | Strong |
| Isoxazole C=N | Stretching | 1570 - 1610 | Medium-Strong |
| Isoxazole Ring | Stretching (C=C) | 1460 - 1490 | Medium |
| Isoxazole N-O | Stretching | 1325 - 1400 | Medium |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. nih.gov
For this compound (C₈H₁₁NO₂), the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm its molecular weight of 153.18 g/mol . chemscene.com The fragmentation pattern observed in the mass spectrum provides structural information. A common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (CH₃•) to form a stable [M-15]⁺ ion, or the loss of the entire tert-butyl group to form an [M-57]⁺ fragment. The fragmentation of the isoxazole ring itself can lead to various smaller ions, providing further structural confirmation. scielo.brnih.gov
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Proposed Loss |
|---|---|---|
| 153 | [C₈H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 138 | [C₇H₈NO₂]⁺ | Loss of •CH₃ |
| 125 | [C₇H₉N₂O]⁺ | Loss of CO |
| 96 | [C₄H₄NO₂]⁺ | Loss of •C(CH₃)₃ |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized this compound and for separating it from reaction byproducts or starting materials. nih.gov
In a typical reverse-phase (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The purity of the compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. HPLC can also be scaled up for preparative separation to isolate the pure compound for further analysis or use. sielc.com Coupling HPLC with a mass spectrometer (LC-MS) allows for the simultaneous separation and mass analysis of components in a mixture, providing a powerful tool for identifying impurities. researchgate.net
X-ray Crystallography for Solid-State Structure Determination (where applicable to related compounds)
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular structure and offering insights into stereochemistry, conformation, and intermolecular interactions such as hydrogen bonding. While crystallographic data for this compound itself is not extensively published, analysis of structurally related isoxazole derivatives provides a valuable framework for understanding its likely solid-state characteristics.
Research into various isoxazole-containing compounds demonstrates the utility of X-ray crystallography in confirming substitution patterns and molecular geometry. The planarity of the isoxazole ring and the spatial orientation of its substituents are key structural features elucidated by this technique.
Crystallographic Data of Related Isoxazole Derivatives
Detailed structural studies have been performed on isoxazole derivatives containing key functionalities, such as the tert-butyl group, which are relevant for postulating the solid-state structure of this compound.
One such related compound is N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide. Its crystal structure revealed an orthorhombic system with the space group pbca. researchgate.net The study confirmed that the isoxazole ring is not coplanar with an attached phenyl ring, a finding that highlights the conformational flexibility around the heterocyclic core. researchgate.net
| Parameter | Value researchgate.net |
| Compound Name | N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide |
| Empirical Formula | C21H28N2O4 |
| Crystal System | Orthorhombic |
| Space Group | pbca |
| Unit Cell Dimensions | |
| a (Å) | 10.6556(6) |
| b (Å) | 18.0132(11) |
| c (Å) | 19.5513(12) |
| Volume (ų) | 3752.7(4) |
| Temperature (K) | 120 |
| Final R indices | R1 = 0.0463 |
Another structurally pertinent example is tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate. The analysis of this compound provided detailed insights into the geometry of the substituted isoxazole ring. nih.gov The crystal structure was determined to be monoclinic with the space group Cc. nih.gov The data from this study helps in understanding how different substituents influence the bond lengths and angles within and around the isoxazole core. nih.gov
| Parameter | Value nih.gov |
| Compound Name | tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate |
| Empirical Formula | C18H23FN2O6S |
| Crystal System | Monoclinic |
| Space Group | Cc |
| Unit Cell Dimensions | |
| a (Å) | 17.0691 (15) |
| b (Å) | 8.0195 (7) |
| c (Å) | 15.3523 (13) |
| β (°) | 109.283 (2) |
| Volume (ų) | 1982.0 (3) |
| Temperature (K) | 150 |
| Key Bond Length (Å) | S—N = 1.672 (4) |
In more complex trisubstituted isoxazoles developed as allosteric ligands, X-ray crystallography has been crucial for defining their binding poses within protein targets. nih.gov For instance, co-crystal structures of isoxazole derivatives with the RORγt ligand-binding domain have been resolved to high resolutions (e.g., 1.46 Å and 1.55 Å), showing a common binding mode where the C-3, C-4, and C-5 isoxazole substituents are anchored at specific positions within the allosteric binding site. nih.gov These studies underscore the importance of the isoxazole scaffold in orienting functional groups for specific biological interactions.
The crystallographic data from these related structures collectively suggest that the isoxazole ring in this compound will be essentially planar. The tert-butyl group at the C-5 position and the carbaldehyde group at the C-3 position will have defined conformations relative to this ring, which can be precisely determined through single-crystal X-ray diffraction.
Computational and Theoretical Investigations of 5 Tert Butyl Isoxazole 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic structures of molecules with high accuracy. For a series of 5-aryl-isoxazole-3-carbaldehyde derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine their optimized molecular geometries. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The optimized geometry reveals the spatial arrangement of the isoxazole (B147169) ring, the carbaldehyde group, and the substituent at the 5-position. For instance, in the 5-phenyl substituted analogues, the calculations help in understanding the planarity and the rotational barriers between the isoxazole and phenyl rings. This information is critical for understanding how the molecule interacts with other molecules, such as biological receptors or reactants.
Table 1: Illustrative Calculated Geometric Parameters for a 5-Substituted Isoxazole Derivative (Note: Data is representative of calculations on related 5-aryl-isoxazole-3-carbaldehyde systems)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (aldehyde) | ~1.23 Å |
| Bond Length | C-C (ring-aldehyde) | ~1.47 Å |
| Bond Length | O-N (isoxazole) | ~1.41 Å |
| Bond Length | C=N (isoxazole) | ~1.31 Å |
| Bond Angle | O-C-C (aldehyde) | ~124° |
| Bond Angle | C-N-O (isoxazole) | ~109° |
| Dihedral Angle | Phenyl-Isoxazole | Variable |
This interactive table is based on typical values found in DFT studies of similar isoxazole structures.
Conformational Analysis and Relative Stability Studies
Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable (lowest energy) structure. For the aforementioned 5-phenylisoxazole-3-carbaldehyde (B1588700) isonicotinylhydrazone derivatives, computational studies have shown that the most stable conformer has a cisE geometrical configuration. researchgate.net This stability was confirmed in both the gas phase and in solution (acetone and DMSO), indicating a strong intrinsic preference for this particular arrangement. researchgate.net This preferred conformation is crucial as it dictates the molecule's shape and, consequently, its biological activity and chemical reactivity. For 5-(tert-butyl)isoxazole-3-carbaldehyde, conformational analysis would focus on the rotation around the single bond connecting the tert-butyl group to the isoxazole ring.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the study of 5-phenylisoxazole-3-carbaldehyde derivatives, the HOMO-LUMO gap was calculated to assess and compare the reactivity of different analogues. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies (Note: Data is illustrative for related 5-aryl-isoxazole-3-carbaldehyde systems)
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 5-(4'-methoxyphenyl) | -6.12 | -2.15 | 3.97 |
| 5-(4'-methylphenyl) | -6.25 | -2.09 | 4.16 |
| 5-(4'-chlorophenyl) | -6.40 | -2.28 | 4.12 |
This interactive table is based on data for 5-phenylisoxazole-3-carbaldehyde isonicotinylhydrazone derivatives. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate an electron deficiency and are susceptible to nucleophilic attack.
For isoxazole-carbaldehyde derivatives, MEP analysis highlights the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the isoxazole ring as regions of high electron density (red/yellow). researchgate.net The hydrogen atom of the aldehyde group and parts of the aromatic system typically show a positive electrostatic potential (blue). This visualization is instrumental in predicting how the molecule will interact with other reagents and in understanding intermolecular interactions like hydrogen bonding. researchgate.net
Mechanistic Insights from Computational Modeling of Reaction Pathways
DFT calculations can be employed to model reactions such as nucleophilic additions, condensations (e.g., Knoevenagel or with hydrazines), and cyclization reactions involving the aldehyde functionality. Such studies would calculate the activation energies for different potential pathways, providing insights into reaction feasibility, rates, and the origins of regio- and stereoselectivity. For instance, modeling the reaction of the carbaldehyde with a nucleophile would involve locating the transition state structure for the addition step and calculating its energy relative to the reactants, thereby predicting the reaction's kinetic barrier.
Synthetic Utility of 5 Tert Butyl Isoxazole 3 Carbaldehyde As a Building Block in Complex Molecule Synthesis
Scaffold Design in Medicinal Chemistry Research
The 5-(tert-butyl)isoxazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to participate in crucial binding interactions with biological targets. ontosight.airsc.org The aldehyde group at the 3-position provides a reactive handle for chemists to elaborate the core structure, enabling the construction of extensive libraries of compounds for biological screening. researchgate.net
The utility of 5-(Tert-butyl)isoxazole-3-carbaldehyde as a foundational scaffold is prominently demonstrated in the synthesis of potent enzyme inhibitors. Researchers have successfully integrated this isoxazole (B147169) core into larger, bioactive heterocyclic systems to target specific proteins implicated in disease.
A notable example is the development of a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3). nih.gov Overexpression of FLT3 is a critical factor in the progression of acute myeloid leukemia (AML). In this synthesis, the isoxazole aldehyde is first converted to an amine, which then serves as a key intermediate to form the urea (B33335) linkage with various substituted phenyl isocyanates. The resulting compounds incorporate the isoxazole ring as a central structural element, demonstrating its effective integration into a more complex urea-based system to achieve significant biological activity. nih.gov
Another significant application is in the creation of novel antitubercular agents. Scientists have designed and synthesized a series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives that act as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS). acs.org This enzyme is a potential target for treating non-replicating, persistent forms of tuberculosis. The synthesis involves using a derivative of the 5-(tert-butyl)isoxazole core, where the aldehyde is oxidized to a carboxylic acid. This acid is then coupled with 4-aminopyrazole to form a carboxamide linkage, effectively joining the isoxazole scaffold with another bioactive heterocycle (pyrazole) to create a potent enzyme inhibitor. acs.org
The aldehyde functionality of this compound is instrumental for conducting structure-activity relationship (SAR) studies. By systematically modifying the molecule using the aldehyde as a starting point and evaluating the biological activity of the resulting analogs, researchers can identify the structural features essential for potency and selectivity. researchgate.netacs.org
In the development of the previously mentioned FLT3 inhibitors, an extensive SAR study was conducted. nih.gov Starting from the core N-(5-(tert-butyl)isoxazol-3-yl)amine, various substituted phenylureas were synthesized. The study revealed that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory activity against FLT3. For instance, introducing a trifluoromethyl group at the meta position of the phenyl ring led to a compound with potent inhibitory action and the ability to cause complete tumor regression in a xenograft model. This systematic derivatization, originating from the isoxazole building block, was crucial for optimizing the lead compound's efficacy and pharmacokinetic properties. nih.gov
The following interactive data table summarizes the SAR findings for key N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives as FLT3 inhibitors.
| Compound | Phenyl Ring Substituent (R) | FLT3 Kinase Inhibition (IC₅₀, nM) | Cellular Activity vs. MV4-11 (IC₅₀, nM) |
|---|---|---|---|
| 1 | 4-methoxy | 11.2 | 1.7 |
| 2 | 3-trifluoromethyl | 1.8 | 0.6 |
| 3 | 4-chloro | 15.6 | 8.2 |
| 4 | 3-chloro-4-fluoro | 3.5 | 2.1 |
| 5 | 4-fluoro | 24.3 | 10.5 |
Applications in the Synthesis of Functional Materials
A comprehensive review of scientific literature does not currently provide specific examples of this compound being utilized as a building block in the synthesis of functional materials such as polymers, dyes, or electronic components. Research has predominantly focused on its applications in organic synthesis for developing biologically active compounds. researchgate.net
Role in Catalyst Development
Based on available research, there are no specific instances of this compound being incorporated into the structure of a catalyst or used directly in catalyst development. While various catalysts are employed for the synthesis of isoxazole derivatives, the role of this particular compound as a component of a catalytic system has not been described in the literature. d-nb.info
Conclusion and Future Research Directions
Summary of Current Research Landscape for 5-(Tert-butyl)isoxazole-3-carbaldehyde
The current body of scientific literature reveals that this compound is a compound that has not been extensively investigated. While the isoxazole (B147169) scaffold is a prominent feature in numerous biologically active compounds, and various synthetic methodologies for isoxazole derivatives have been developed, specific research focusing on this particular molecule is limited. nih.govmdpi.comrsc.org The existing research landscape is primarily characterized by studies on related isoxazole structures, which allows for postulations regarding the synthesis, properties, and potential applications of this compound.
Derivatives of isoxazole are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govsphinxsai.com The presence of the aldehyde functional group at the 3-position and a tert-butyl group at the 5-position suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules. chemimpex.com The tert-butyl group, in particular, is a common moiety in medicinal chemistry, often incorporated to enhance metabolic stability or to confer selectivity for biological targets. nih.govhyphadiscovery.com
Identification of Knowledge Gaps and Untapped Research Avenues
The most significant knowledge gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. While general synthetic routes to substituted isoxazoles are well-documented, specific optimization for this compound, including regioselective synthesis to avoid isomeric mixtures, has not been reported. nih.gov
Untapped research avenues include:
Systematic Synthesis and Characterization: There is a clear need for the development and optimization of a reliable synthetic pathway to produce this compound in good yield and purity. Comprehensive characterization using modern spectroscopic and analytical techniques is also required. asianpubs.orgnih.govresearchgate.net
Exploration of Chemical Reactivity: The reactivity of the carbaldehyde group in this specific isoxazole framework has not been explored. Investigations into its participation in various organic reactions, such as condensations, oxidations, and reductions, could yield a diverse library of new derivatives. chemimpex.com
Biological Screening: A thorough investigation of the biological activities of this compound and its derivatives is warranted. Screening for anticancer, anti-inflammatory, antimicrobial, and other pharmacological activities could uncover potential therapeutic applications. researchgate.netnih.govacs.org
Computational and In Silico Studies: Molecular modeling and docking studies could help predict the potential biological targets of this compound and guide the design of new derivatives with enhanced activity and selectivity. nih.gov
Prospective Methodological Developments in Synthesis and Characterization
Future research could focus on developing novel and efficient synthetic methodologies for this compound and its analogues. Prospective developments may include:
Advanced Cycloaddition Reactions: The use of modern cycloaddition strategies, such as transition metal-catalyzed or green chemistry approaches, could lead to more efficient and regioselective synthesis of the isoxazole core. rsc.orgorganic-chemistry.orgresearchgate.net
Flow Chemistry: The application of continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the preparation of this and other isoxazole derivatives.
Novel Functionalization Techniques: Exploration of direct C-H functionalization methods could provide new routes to modify the isoxazole ring and introduce further diversity. researchgate.net
Advanced Analytical Techniques: The use of advanced NMR techniques, X-ray crystallography, and mass spectrometry will be crucial for the unambiguous characterization of newly synthesized compounds and for studying their chemical properties. nih.govresearchgate.net
Potential for Novel Applications in Chemical Research and Design
The unique combination of the isoxazole core, a bulky tert-butyl group, and a reactive aldehyde functionality endows this compound with significant potential for novel applications:
Medicinal Chemistry: The aldehyde can be readily converted into a variety of other functional groups, making this compound a versatile scaffold for the development of new therapeutic agents. nih.govnih.gov The tert-butyl group may enhance the pharmacokinetic properties of the resulting molecules. hyphadiscovery.com
Materials Science: Isoxazole-containing polymers and functional materials are an emerging area of research. chemimpex.com The reactivity of the aldehyde group could be exploited for the synthesis of novel polymers with unique optical or electronic properties.
Agrochemicals: The isoxazole ring is present in some commercial herbicides. google.com This compound could serve as a starting material for the synthesis of new agrochemicals with improved efficacy and environmental profiles.
Chemical Probes: Derivatives of this compound could be designed as chemical probes to study biological processes, leveraging the isoxazole core's ability to interact with biological targets.
Q & A
Q. How can computational tools predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
